The synthesis of enisamium involves multiple steps, typically starting from isonicotinic acid derivatives. The compound can be produced through a series of chemical reactions that include hydroxylation processes to yield its active metabolite, VR17-04. This metabolite exhibits enhanced antiviral activity compared to enisamium itself .
Technical Details:
Enisamium's molecular structure features an isonicotinic acid core, which is essential for its biological activity. The compound can be represented as follows:
The structure includes key functional groups that facilitate binding to viral RNA polymerases, particularly the catalytic sites of the enzymes involved in RNA synthesis .
Data:
Enisamium undergoes metabolic conversion in the human body to produce VR17-04, which is a more potent inhibitor of viral RNA polymerases. The primary reaction involves hydroxylation facilitated by cytochrome P450 enzymes, enhancing its antiviral efficacy against influenza and SARS-CoV-2 .
Technical Details:
The mechanism of action of enisamium involves competitive inhibition of viral RNA polymerases. By binding to these enzymes, enisamium disrupts their function, leading to reduced viral replication.
Data:
Enisamium is typically presented as a white crystalline powder. It exhibits good solubility in water and organic solvents, which facilitates its formulation as an oral medication.
Relevant Data:
Enisamium is primarily used in clinical settings for treating influenza and has gained attention for its potential application against COVID-19. Ongoing research continues to explore its broader antiviral properties against other respiratory viruses.
Key Applications:
Enisamium iodide (chemical name: N-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide) is a synthetic small-molecule antiviral agent with established clinical use against respiratory viral infections. As an isonicotinic acid derivative, it represents a unique class of antiviral compounds that target conserved viral replication machinery while modulating host immune responses. First synthesized in Ukraine, enisamium has evolved from initial use as an analgesic/antipyretic to a specialized antiviral drug registered in multiple Eastern European and Asian countries. Its broad-spectrum activity against RNA viruses—including influenza A/B, SARS-CoV-2, and respiratory syncytial virus (RSV)—stems from dual mechanisms: direct inhibition of viral RNA-dependent RNA polymerase (RdRp) and induction of endogenous interferon production. This combination addresses both viral replication and host defense enhancement, positioning enisamium as a versatile therapeutic option in respiratory virology [1] [6] [8].
Enisamium iodide (CAS 201349-37-3) has the molecular formula C₁₄H₁₅IN₂O and a molar mass of 354.19 g/mol. The compound features a positively charged N-methylpyridinium ring linked via a carboxamide group to a benzyl moiety, with iodide as the counterion. This quaternary ammonium structure confers high water solubility and influences its pharmacokinetic behavior [6] [7]. Key physicochemical properties include:
[I-].C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
ILSOAHPXYZRFBA-UHFFFAOYSA-N
The crystalline solid exhibits stability at ambient temperatures but degrades under prolonged light exposure. Metabolic studies identify VR17-04 (4-(benzylcarbamoyl)-1-methyl-3-hydroxypyridin-1-ium) as the primary active metabolite, formed via hepatic cytochrome P450-mediated hydroxylation. This metabolite demonstrates significantly enhanced antiviral activity compared to the parent compound due to improved binding affinity to viral polymerases [3] [5] [8].
Table 1: Physicochemical Properties of Enisamium Iodide
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅IN₂O |
Molecular Weight | 354.19 g/mol |
CAS Registry Number | 201349-37-3 |
Appearance | Crystalline solid |
Solubility | Highly water-soluble |
LogP | 3.223 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 3 |
Enisamium iodide was first synthesized in the 1990s by researchers at the Institute of Pharmacology and Toxicology, National Academy of Medical Sciences of Ukraine. Initially registered in 1997 as a non-narcotic analgesic and antipyretic, its application shifted toward antiviral therapy after 2005, when Professor Frolov demonstrated its in vitro activity against influenza viruses [1] [2]. International non-clinical programs (2008–2015) conducted across Germany, the UK, Switzerland, and the US validated its pharmacokinetic and toxicological profiles, paving the way for antiviral registration [1] [3].
Regulatory milestones:
As of 2025, enisamium is approved in 11 countries, including Ukraine, Russia, Belarus, Kazakhstan, Uzbekistan, and Mongolia. It is marketed under trade names Amizon, Amizon Max, and Amizonchik (pediatric syrup) [1] [2] [8].
Table 2: Regulatory Approval Timeline
Year | Event | Region/Organization |
---|---|---|
1997 | Initial registration as analgesic/antipyretic | Ukraine |
2005 | First demonstration of antiviral activity (Frolov et al.) | Ukraine |
2011 | Approval for influenza/ARVI treatment | Russia |
2019 | WHO ATC code J05AX17 assignment | Global (WHO) |
2020 | Emergency approval for COVID-19 (moderate severity) | Ukraine |
Enisamium iodide is pharmacologically classified as a direct-acting antiviral (DAA) with host immunomodulatory activity. Its primary mechanism involves inhibition of viral RNA-dependent RNA polymerase (RdRp), a conserved enzyme in RNA viruses. The metabolite VR17-04 competitively binds to the polymerase basic 1 (PB1) subunit in influenza and the nsp12 subunit in SARS-CoV-2, disrupting RNA elongation [3] [5] [8]. Additionally, enisamium enhances endogenous interferon production, elevating plasma interferon-α/γ levels 3–4 fold within 4–6 hours post-administration, which augments innate antiviral defenses [6] [8].
Approved therapeutic indications:
Table 3: Spectrum of Antiviral Activity
Virus Family | Representative Strains | In Vitro Activity |
---|---|---|
Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1, H7N9), Influenza B | IC₅₀: 46.3 μM (RdRp) |
Coronaviridae | SARS-CoV-2, HCoV-NL63 | IC₅₀: Comparable to remdesivir |
Paramyxoviridae | Respiratory syncytial virus (RSV) | Confirmed (clinical) |
Adenoviridae | Human adenovirus | Antigen reduction |
Clinical efficacy is evidenced by a phase 3 trial (n=100) where enisamium-treated influenza patients showed 71.2% antigen clearance by day 3 (vs. 25% in placebo; P<0.0001) and 93.9% recovery by day 14 (vs. 32.5% placebo). Early initiation of therapy correlated with accelerated symptom resolution [1] [5]. For COVID-19, a 2021 Ukrainian trial led to its inclusion as adjunct therapy for moderate cases [1] [6].
Table 4: Approved Therapeutic Indications by Region
Indication | Approval Status | Brand Names |
---|---|---|
Influenza & ARVI treatment | Ukraine, Russia, Belarus, Kazakhstan | Amizon, Amizonchik |
Influenza prophylaxis | Mongolia, Uzbekistan | Amizon |
COVID-19 (moderate severity) | Ukraine (emergency use) | Amizon Max |
Table 5: Standardized Compound Nomenclature
Designation Type | Name |
---|---|
IUPAC Name | N-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide |
INN (International Nonproprietary Name) | Enisamium iodide |
Synonyms | Carbabenzpiride, FAV00A, 4-(Benzylcarbamoyl)-1-methylpyridinium iodide |
CAS Registry Number | 201349-37-3 |
Trade Names | Amizon®, Amizon Max®, Amizonchik® |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7